Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)-
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Overview
Description
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- is a heterocyclic compound that contains a thieno-isothiazole core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thieno-isothiazole derivative with a phenylmethyl thiol compound in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno-isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted thieno-isothiazole derivatives .
Scientific Research Applications
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its potential biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Thiophene derivatives: Known for their applications in materials science and medicinal chemistry.
Isothiazole derivatives: Similar in structure and often used in the development of pharmaceuticals
Uniqueness
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- is unique due to its specific substitution pattern and the combination of thieno and isothiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
135489-26-8 |
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Molecular Formula |
C13H11N3OS3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-amino-3-benzylsulfanylthieno[2,3-c][1,2]thiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N3OS3/c14-9-8-12(19-10(9)11(15)17)16-20-13(8)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H2,15,17) |
InChI Key |
CMEYHVKHALNPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C3C(=C(SC3=NS2)C(=O)N)N |
Origin of Product |
United States |
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